molecular formula C14H12N2O2S B1443912 1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1496112-67-4

1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1443912
M. Wt: 272.32 g/mol
InChI Key: KUPQOTVXFIEFRD-UHFFFAOYSA-N
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Description

“1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C14H12N2O2S . It is a powder in physical form .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid” include a molecular weight of 272.33 . It is a powder in physical form . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in synthesizing derivatives with potential anti-tubercular activity. For instance, derivatives including N-Methyl Anthranilic acid and thiophene-2-carboxylic acid have shown significant antibacterial activity against Mycobacterium tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Electrophilic Substitution Reactions

  • Electrophilic substitution reactions such as nitration, bromination, and sulfonation are studied using this compound. The compound's synthesis involves the Weidenhagen reaction, followed by N-methylation, allowing exploration of various chemical transformations (El’chaninov & Aleksandrov, 2016).

Antimicrobial and DNA Binding Properties

  • A derivative, 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole, has been synthesized and characterized for its antimicrobial properties and DNA binding behavior. The compound's efficacy against bacterial and fungal strains and its antioxidant properties are noteworthy (Latha, Kodisundaram, Sundararajan, & Jeyakumar, 2014).

Anti-Tumor Applications

  • This compound is involved in synthesizing derivatives with potential anti-tumor properties. For example, some derivatives have shown promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. These studies contribute to understanding the mechanisms of corrosion prevention (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

1-methyl-2-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-16-12-5-4-9(14(17)18)7-11(12)15-13(16)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPQOTVXFIEFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
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1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 3
1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 4
1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 5
1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 6
1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

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